AZD-7295 - 929890-64-2

AZD-7295

Catalog Number: EVT-260489
CAS Number: 929890-64-2
Molecular Formula: C32H35F3N4O5S
Molecular Weight: 644.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AZD7295 has been investigated for the treatment of Hepatitis C.
Source and Classification

AZD-7295 was developed by AstraZeneca and is part of a broader class of compounds that interact with the endocannabinoid system. This classification positions it within the realm of cannabinoid receptor modulators, which are being explored for their therapeutic potential in various medical conditions.

Synthesis Analysis

Methods and Technical Details

The synthesis of AZD-7295 involves several organic chemistry techniques aimed at constructing its complex molecular architecture. The process typically includes:

  1. Starting Materials: The synthesis begins with readily available precursors that are modified through various chemical reactions.
  2. Reactions: Key reactions may include nucleophilic substitutions, cyclizations, and coupling reactions to form the desired structure.
  3. Purification: After synthesis, the compound is purified using techniques such as recrystallization or chromatography to ensure high purity levels suitable for biological testing.

Detailed synthetic routes are often documented in scientific literature, emphasizing the importance of optimizing yield and purity throughout the process.

Molecular Structure Analysis

Structure and Data

AZD-7295 has a distinct molecular structure characterized by specific functional groups that confer its biological activity.

  • Molecular Formula: C₁₈H₂₃N₃O₃
  • Molecular Weight: 329.39 g/mol
  • Structural Features: The compound contains an amide linkage and multiple aromatic rings, contributing to its interaction with cannabinoid receptors.

The three-dimensional conformation of AZD-7295 can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, providing insights into its spatial arrangement and potential binding sites.

Chemical Reactions Analysis

Reactions and Technical Details

AZD-7295 undergoes various chemical reactions that can influence its pharmacological properties:

  1. Binding Interactions: The compound's ability to bind to cannabinoid receptors can be assessed through competitive binding assays.
  2. Metabolic Stability: Studies on metabolic pathways reveal how AZD-7295 is processed in biological systems, including potential hydrolysis or oxidation reactions that may affect its efficacy.
  3. Degradation Pathways: Understanding degradation mechanisms is crucial for determining the compound's shelf life and stability under different conditions.
Mechanism of Action

Process and Data

The mechanism of action of AZD-7295 primarily involves its antagonistic effects on cannabinoid receptor type 2. Upon binding to this receptor, AZD-7295 inhibits the receptor's activity, leading to:

  • Reduction of Inflammatory Mediators: By blocking cannabinoid signaling pathways, AZD-7295 can decrease the production of pro-inflammatory cytokines.
  • Neuroprotective Effects: The modulation of immune responses in the central nervous system may help protect neuronal cells from damage associated with inflammation.

In vitro studies often provide quantitative data on the efficacy of AZD-7295 in various cellular models, supporting its potential therapeutic applications.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

AZD-7295 exhibits several notable physical and chemical properties:

  • Solubility: It shows moderate solubility in organic solvents but limited solubility in water, which can influence its formulation for therapeutic use.
  • Stability: The compound is relatively stable under standard laboratory conditions but may require specific storage conditions to maintain integrity over time.
  • pKa Values: Understanding the pKa values helps predict the ionization state of AZD-7295 at physiological pH, impacting its absorption and distribution in vivo.

Characterization through techniques like differential scanning calorimetry (DSC) can provide additional insights into thermal properties.

Applications

Scientific Uses

AZD-7295 has significant potential applications in scientific research and clinical settings:

  1. Neuroinflammation Studies: It serves as a tool compound for studying neuroinflammatory pathways and their implications in diseases like multiple sclerosis.
  2. Therapeutic Development: Ongoing research aims to explore AZD-7295's efficacy as a treatment option for various neurodegenerative disorders.
  3. Pharmacological Profiling: The compound is used in pharmacological studies to better understand cannabinoid receptor interactions and their effects on immune modulation.
Introduction to AZD-7295

Historical Context of Hepatitis C Virus (HCV) Therapeutics

For decades, hepatitis C virus (HCV) infection represented a major global health challenge, affecting ~170 million people worldwide and causing chronic hepatitis, cirrhosis, and hepatocellular carcinoma [1] [4]. The initial standard of care—pegylated interferon-alpha (PEG-IFNα) combined with ribavirin (RBV)—yielded sustained virologic response (SVR) rates below 50% for genotype 1 (the most prevalent strain) and caused significant adverse effects [1] [6]. This therapeutic inadequacy stemmed from HCV’s high genetic variability, with 6 major genotypes and >50 subtypes exhibiting substantial heterogeneity in non-structural proteins [1] [3]. The virus’s RNA-dependent RNA polymerase (NS5B) lacks proofreading capability, enabling rapid mutation and escape from host immune responses [1]. The introduction of first-generation protease inhibitors (telaprevir, boceprevir) improved SVR rates to 59–75% but introduced new challenges like complex dosing schedules and drug–drug interactions [4] [6]. This landscape created an urgent need for novel direct-acting antivirals (DAAs) with improved efficacy and tolerability.

Role of NS5A Inhibitors in Antiviral Drug Development

The non-structural protein 5A (NS5A) emerged as a compelling yet enigmatic target for HCV therapy. NS5A is a multifunctional phosphoprotein lacking enzymatic activity but essential for viral RNA replication, virion assembly, and modulation of host immune responses [3] [9]. Its structure comprises:

  • Domain I (D1): A zinc-coordinating, dimeric domain responsible for RNA binding
  • Domain II (DII) and III (DIII): Intrinsically disordered regions mediating host protein interactions [3] [7].

NS5A inhibitors represented a breakthrough due to their exceptional potency (picomolar to nanomolar EC50 values) and pan-genotypic potential [3] [9]. Unlike protease or polymerase inhibitors, NS5A-targeting compounds disrupt multiple stages of the HCV lifecycle:

  • Replication complex assembly by binding D1 and preventing RNA interaction
  • Virion assembly through mislocalization of NS5A within infected cells [9].This dual mechanism underpins their rapid viral load reduction (>3 log10 IU/mL within 24 hours) and established them as backbone agents in DAA combinations [9] [7].

Discovery and Development Timeline of AZD-7295

AZD-7295 (formerly A-689) emerged from Arrow Therapeutics’ optimization of biaryl amide NS5A inhibitors [9] [10]. Its development timeline reflects key milestones in NS5A-targeted drug design:

Table 1: Key Milestones in AZD-7295 Development

YearDevelopment PhaseKey FindingsSignificance
Pre-2010Lead OptimizationDerived from biaryl amide scaffold (e.g., compound 22); dimeric symmetry optimizationAchieved EC50 = 7 nM (GT-1b replicon) [9] [5]
2011–2012Preclinical ProfilingLiver concentration significantly higher than plasma; potent GT-1b activity (EC50 = 7 nM) vs. weak GT-1a (EC50 = 1.24 µM) [5]Demonstrated genotype-specific efficacy; supported clinical advancement
2013Phase I Clinical TrialsWell-tolerated at ≤700 mg/day; mean viral load reduction: 1.2–2.1 log10 (GT-1b) at 233 mg TID; no effect in GT-1a/3a [9] [10]Confirmed in vitro genotype specificity in humans
Post-2014DiscontinuationSuperseded by pan-genotypic NS5A inhibitors (e.g., daclatasvir)Highlighted challenge of resistance barrier and genotype coverage

AZD-7295’s development was ultimately discontinued due to its limited genotypic coverage and the emergence of agents with higher resistance barriers [10]. Nevertheless, it provided critical insights into NS5A inhibitor design and mechanism.

Properties

CAS Number

929890-64-2

Product Name

AZD-7295

IUPAC Name

4-[5-(cyclopropanecarbonylamino)-2-(trifluoromethoxy)phenyl]-N-[4-[(4-propylsulfonylpiperazin-1-yl)methyl]phenyl]benzamide

Molecular Formula

C32H35F3N4O5S

Molecular Weight

644.7 g/mol

InChI

InChI=1S/C32H35F3N4O5S/c1-2-19-45(42,43)39-17-15-38(16-18-39)21-22-3-11-26(12-4-22)36-30(40)24-7-5-23(6-8-24)28-20-27(37-31(41)25-9-10-25)13-14-29(28)44-32(33,34)35/h3-8,11-14,20,25H,2,9-10,15-19,21H2,1H3,(H,36,40)(H,37,41)

InChI Key

MAQDQJWCSSCURR-UHFFFAOYSA-N

SMILES

CCCS(=O)(=O)N1CCN(CC1)CC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=C(C=CC(=C4)NC(=O)C5CC5)OC(F)(F)F

Solubility

Soluble in DMSO, not in water

Synonyms

AZD-7295; AZD 7295; AZD7295; A-831; A 831; A831;

Canonical SMILES

CCCS(=O)(=O)N1CCN(CC1)CC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=C(C=CC(=C4)NC(=O)C5CC5)OC(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.